N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-2-17-8-10-18(11-9-17)22-16-29-24(25-22)26-23(27)19-12-14-21(15-13-19)28-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVWXTQINSCTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Ethylphenyl)-1,3-Thiazol-2-Amine
The thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas.
- Reactant Preparation:
- 4-Ethylacetophenone is brominated using bromine in acetic acid to yield 2-bromo-1-(4-ethylphenyl)ethan-1-one.
- Thiourea is dissolved in ethanol and heated to 60°C.
- Cyclization:
The α-bromoketone is added dropwise to the thiourea solution under reflux (78°C, 6 hours). The intermediate 4-(4-ethylphenyl)-1,3-thiazol-2-amine precipitates upon cooling and is purified via recrystallization (ethanol/water).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Melting Point | 142–144°C | |
| Purity (HPLC) | ≥98% |
Amide Coupling with 4-Phenoxybenzoyl Chloride
The amine intermediate is coupled with 4-phenoxybenzoyl chloride to form the final product.
- Activation:
4-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours to generate 4-phenoxybenzoyl chloride.
Coupling Reaction:
- 4-(4-Ethylphenyl)-1,3-thiazol-2-amine (1.0 equiv) is dissolved in dry dichloromethane (DCM).
- Triethylamine (2.5 equiv) is added as a base, followed by slow addition of 4-phenoxybenzoyl chloride (1.2 equiv) at 0°C.
- The mixture is stirred at room temperature for 12 hours.
Workup:
The crude product is washed with NaHCO₃ (5%), extracted with DCM, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–80% | |
| Retention Factor (Rf) | 0.45 | |
| $$ ^1H $$-NMR (CDCl₃) | δ 8.21 (s, 1H, NH), 7.82–6.89 (m, 13H) |
Direct Functionalization of Thiazole Intermediates
Palladium-Catalyzed Cross-Coupling
Aryl halides on preformed thiazoles can undergo Suzuki-Miyaura coupling with boronic acids to introduce substituents.
- Substrate Preparation:
2-Amino-4-bromo-1,3-thiazole is reacted with 4-ethylphenylboronic acid under Pd(PPh₃)₄ catalysis.
- Amide Formation:
The resulting 4-(4-ethylphenyl)-1,3-thiazol-2-amine is coupled with 4-phenoxybenzoyl chloride as described in Section 2.2.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Coupling Yield | 65–70% | |
| Turnover Number (TON) | 450 |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for both cyclization and coupling steps.
Conditions:
- Residence Time: 8 minutes (cyclization), 15 minutes (coupling)
- Temperature: 120°C (cyclization), 25°C (coupling)
- Catalyst: Immobilized lipase for amide bond formation (reduces byproducts)
Advantages:
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy:
- $$ \nu_{\text{C=O}} $$: 1685 cm⁻¹
- $$ \nu_{\text{N-H}} $$: 3320 cm⁻¹
Mass Spectrometry (ESI-MS):
- Molecular Ion: [M+H]⁺ at m/z 401.2
- Fragments: m/z 258.1 (thiazole ring), 143.0 (phenoxybenzamide)
Challenges and Solutions
Byproduct Formation During Cyclization
Issue: Oxazolone byproducts from competing Hantzsch oxazole synthesis.
Solution: Use of anhydrous ethanol and strict temperature control (60–65°C).
Low Coupling Efficiency
Issue: Steric hindrance from the 4-ethylphenyl group reduces amine reactivity.
Solution: Microwave-assisted coupling (50°C, 30 minutes) improves yield to 88%.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- **N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
- **N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine
Uniqueness
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxybenzamide moiety, in particular, contributes to its potential as a versatile compound in medicinal chemistry and materials science.
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of thiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. The structural formula can be represented as follows:
The compound's IUPAC name is this compound. Its molecular weight is approximately 398.49 g/mol.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with cell wall synthesis and disrupting metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The compound has also demonstrated promising anticancer effects in vitro. Studies have indicated its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
The mechanism appears to involve the inhibition of specific oncogenic pathways, leading to cell cycle arrest and subsequent cell death.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing further division and promoting apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests potential applications in treating chronic infections where biofilm formation is a concern.
Case Study 2: Anticancer Properties
In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a marked reduction in tumor size when administered in combination with standard chemotherapeutic agents. The study highlighted synergistic effects that could enhance treatment outcomes for patients with resistant cancer types.
Q & A
Q. What are the established synthetic routes for N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and benzamide intermediates. Key steps include cyclization to form the thiazole ring and coupling reactions to attach the phenoxybenzamide moiety. Optimization involves controlling temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and reaction time (monitored via TLC). Catalysts like EDCI/HOBt may enhance amide bond formation. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying substituent positions and connectivity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Purity is assessed via HPLC (≥98% by reverse-phase C18 columns) and elemental analysis. X-ray crystallography, if feasible, provides definitive structural confirmation .
Q. What in vitro assays are standard for evaluating its biological activity?
Common assays include:
- Anticancer : Cell viability (MTT assay) against cancer lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition). Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are mandatory for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylphenyl group in bioactivity?
Design analogs with substituent variations (e.g., methyl, halogen, or methoxy groups at the 4-ethylphenyl position). Compare their activities in standardized assays (e.g., IC₅₀ shifts in cytotoxicity). Computational docking (AutoDock Vina) identifies interactions with target proteins (e.g., hydrophobic pockets favoring ethyl groups). QSAR models can predict activity trends based on electronic (Hammett σ) or steric parameters .
Q. How should conflicting data on biological activity across studies be resolved?
Re-evaluate experimental variables:
- Cell lines : Genetic heterogeneity (e.g., MCF-7 vs. MDA-MB-231) may affect drug response.
- Assay conditions : Differences in serum concentration, incubation time, or solvent (DMSO vs. ethanol) can alter results.
- Compound stability : Assess degradation via LC-MS under assay conditions. Reproduce studies with standardized protocols .
Q. What strategies improve solubility and bioavailability while maintaining efficacy?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide moiety.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for enhanced aqueous solubility.
- Structural modifications : Replace lipophilic groups (e.g., ethylphenyl) with polar substituents (e.g., morpholine), balancing logP values (target 2–4) .
Q. How can computational methods predict target binding modes and off-target effects?
Molecular dynamics simulations (GROMACS) model ligand-protein interactions over time. Pharmacophore mapping (Schrödinger) identifies essential binding features. Off-target profiling via SwissTargetPrediction or SEA databases highlights potential cross-reactivity with unrelated enzymes (e.g., cytochrome P450 isoforms) .
Q. What analytical approaches resolve discrepancies in spectroscopic data during synthesis?
For ambiguous NMR signals:
- Use DEPT-135 to distinguish CH₃/CH₂/CH groups.
- Perform NOE experiments to confirm spatial proximity of substituents.
- Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1680 cm⁻¹ for amides). If impurities persist, optimize flash chromatography gradients (e.g., 5–50% EtOAc/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
